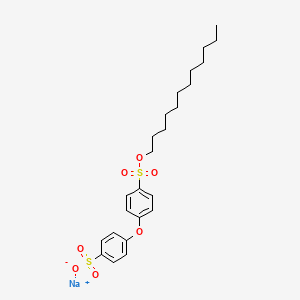

Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts

Übersicht

Beschreibung

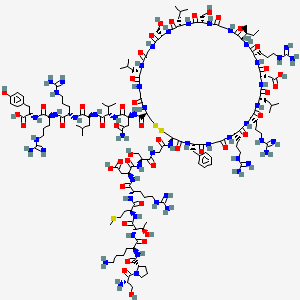

“Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts” is a multi-constituent substance . It is also known by various trade names such as Aerosol DPOS-45, Calfax DB-45, DOWFAX 2A1 SOLUTION SURFACTANT, and others . It has excellent emulsifying, dispersing, cleansing, and wetting abilities . It has a certain tolerance to inorganic electrolyte and oxidants .

Synthesis Analysis

The most widely used method for preparing sulfonates like this substance is the sulfonation reaction through a continuous reactor, such as a falling film reactor . Generally, tetrapropylene diphenyl ether and fuming sulfuric acid or sulfur trioxide react through the reactor. Then, sodium hydroxide or sodium carbonate neutralizes the reaction, finally obtaining the product .Molecular Structure Analysis

The molecular formula of this substance is C24H32O7S2Na2 . It is a multi-constituent substance .Chemical Reactions Analysis

The primary chemical reaction involved in the production of this substance is the sulfonation reaction . This involves the reaction of tetrapropylene diphenyl ether with fuming sulfuric acid or sulfur trioxide in a continuous reactor .Physical And Chemical Properties Analysis

This substance appears as a yellow transparent liquid or solid . It is soluble in water and is stable under normal conditions .Wissenschaftliche Forschungsanwendungen

Effect on Soil Bacteria : Tetrapropylene sodium alkyl benzene sulphonate (a derivative of the compound) inhibited the growth of the soil bacterium Azotobacter in vitro and reduced its population in soil for three weeks at a concentration of 100 ppm (Dhawan & Mishra, 1976).

Degradation Studies : A bacterium (isolant C12B) showed variable growth and oxidation of alcohols of different carbon lengths, and it could degrade 66% of sodium lauryl sulfate but only 11% of tetrapropylene ABS, a related compound (Payne, 1963).

Fuel Cell Applications : Locally and densely sulfonated poly(ether sulfone)s, prepared through nucleophilic substitution and sulfonation processes, were studied for fuel cell applications. These polymers formed phase-separated structures, inducing efficient proton conduction (Matsumoto, Higashihara, & Ueda, 2009).

Impact of Inorganic Salts : The presence of inorganic salts like Na+, Mg2+, and Ca2+ affects the structure and dynamics of alkyl benzene sulfonate monolayers at the air/water interface. The salt tolerance of the surfactants varies based on their composition (Zhao, Xu, Yuan, Chen, & Yan, 2010).

Adsorption Behaviors : The interactions of various benzene and naphthalene sulfonates with activated carbon cloth during adsorption from aqueous solutions were examined, showing different behaviors influenced by structural factors and acidity (Ayranci & Duman, 2010).

Surfactant Interaction Studies : The interaction between anionic (sodium dodecyl benzene sulfonate) and nonionic surfactants was studied using nuclear magnetic resonance, revealing mixed micelle formation (Bansal, Biswas, & Balasubramanian, 1979).

Micellization and Surface Properties : The micellization and surface properties of mono-tetrapropylene diphenyl ether disulfonate and di-tetrapropylene diphenyl ether disulfonate were investigated, showing better surface activity and formation of micelles compared to similar compounds (Bai, Liu, Jiao, Wang, Huo, & Niu, 2017).

Attachment to Polymeric Substrates : Sulfonic acid groups were attached to various polymeric substrates, including polyethylene and polypropylene, by cografting sodium styrene sulfonate with acrylic acid for potential use in ion exchangers (Sugiyama, Tsuneda, Saito, Furusaki, Sugo, & Makuuchi, 1993).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of Benzene, 1,1’-oxybis-, tetrapropylene derivsAs a surfactant, it is known to interact with various substances to reduce surface tension, which can influence a wide range of biological and chemical processes .

Mode of Action

The mode of action of Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts involves the reduction of surface tension between two liquids or a liquid and a solid. This is achieved through its surfactant properties, allowing it to act as a detergent, wetting agent, emulsifier, foaming agent, and dispersant .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Benzene, 1,1’-oxybis-, tetrapropylene derivsIt’s important to note that the bioavailability of such compounds can be influenced by their surfactant properties, which can enhance the solubility of other compounds and facilitate their absorption .

Result of Action

The molecular and cellular effects of Benzene, 1,1’-oxybis-, tetrapropylene derivsAs a surfactant, it can interact with biological membranes, potentially affecting membrane permeability and other cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts. For instance, it has been noted that this compound may be hazardous to the environment, and special attention should be given to water bodies . Furthermore, it has been suggested that discharge into the environment must be avoided .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Benzene, 1,1’-oxybis-, tetrapropylene derivsIt is known that it is involved in sulfonation reactions, which are crucial in many biological processes

Cellular Effects

The cellular effects of Benzene, 1,1’-oxybis-, tetrapropylene derivsIt is known to cause skin irritation and moderate corneal injury in rabbits

Molecular Mechanism

The molecular mechanism of action of Benzene, 1,1’-oxybis-, tetrapropylene derivsIt is known to undergo sulfonation reactions with fuming sulfuric acid or sulfur trioxide

Dosage Effects in Animal Models

The effects of Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts vary with different dosages in animal models. At a dose of 500 mg/kg/day, histopathological liver changes were observed in a 90-day oral study of rats . No evidence of carcinogenicity was found in a 2-year oral study of rats

Metabolic Pathways

The metabolic pathways that Benzene, 1,1’-oxybis-, tetrapropylene derivsIt is known to be involved in sulfonation reactions

Eigenschaften

IUPAC Name |

sodium;4-(4-dodecoxysulfonylphenoxy)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7S2.Na/c1-2-3-4-5-6-7-8-9-10-11-20-30-33(28,29)24-18-14-22(15-19-24)31-21-12-16-23(17-13-21)32(25,26)27;/h12-19H,2-11,20H2,1H3,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWRUEGECALFST-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Reference #1] 10-15% Aqueous solution: Light yellow liquid; [Kodak MSDS] | |

| Record name | Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-oxybis-, tetrapropylene derivatives, sulfonated, sodium salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

119345-04-9 | |

| Record name | Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)